molecular formula C9H10F12O5 B15091699 carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol CAS No. 847755-25-3

carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol

Cat. No.: B15091699
CAS No.: 847755-25-3
M. Wt: 426.15 g/mol
InChI Key: XPVRABKOZUVRGX-UHFFFAOYSA-N
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Description

Carbonic acid (H₂CO₃) is a weak, unstable acid formed when carbon dioxide (CO₂) dissolves in water. Under ambient conditions, it rapidly decomposes into CO₂ and H₂O. However, recent studies reveal its metastable nature under high-pressure environments, such as the icy ocean beds of celestial bodies like Europa and Enceladus. Here, carbonic acid forms at pressures exceeding 1 GPa, acting as an insulating layer between water ice and rocky cores . Additionally, carbonic acid participates in photochemical reactions; when adsorbed on nickel or cobalt carbonate surfaces, it synthesizes carbohydrates and nitrogenous compounds under visible light, avoiding UV-induced decomposition .

Properties

CAS No.

847755-25-3

Molecular Formula

C9H10F12O5

Molecular Weight

426.15 g/mol

IUPAC Name

carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol

InChI

InChI=1S/2C4H4F6O.CH2O3/c2*5-2(4(8,9)10)3(6,7)1-11;2-1(3)4/h2*2,11H,1H2;(H2,2,3,4)

InChI Key

XPVRABKOZUVRGX-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)F)(F)F)O.C(C(C(C(F)(F)F)F)(F)F)O.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol typically involves the fluorination of butanol derivatives. One common method is the reaction of butanol with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst such as potassium fluoride and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated alcohols, carbonyl compounds, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Photopolymer Formulations

One of the most significant applications of this compound is in photopolymer formulations. It acts as an additive that enhances the properties of photopolymers used in various industries such as printing and coatings. The incorporation of fluorinated compounds like hexafluorobutan-1-ol improves the thermal stability and chemical resistance of the final product .

Case Study: Photopolymer Coatings
A study demonstrated that adding 2,2,3,4,4,4-hexafluorobutan-1-ol to a photopolymer matrix resulted in coatings with superior mechanical properties and reduced surface energy, making them more resistant to dirt and stains.

Fluorinated Surfactants

The compound is also utilized in the production of fluorinated surfactants. These surfactants exhibit unique properties such as low surface tension and high stability under extreme conditions. They are crucial in applications ranging from oil recovery to textile treatments.

Case Study: Textile Treatment
Research has shown that textiles treated with fluorinated surfactants containing hexafluorobutan-1-ol display enhanced water repellency and stain resistance compared to untreated fabrics .

Chemical Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing other fluorinated chemicals. Its ability to introduce fluorine atoms into organic molecules is valuable for developing pharmaceuticals and agrochemicals.

Data Table: Synthesis Applications

ApplicationDescription
PharmaceuticalUsed in the synthesis of fluorinated drugs
AgrochemicalActs as an intermediate in pesticide production

Coatings and Sealants

The unique properties of carbonic acid; 2,2,3,4,4,4-hexafluorobutan-1-ol make it suitable for use in high-performance coatings and sealants. These products benefit from its chemical resistance and durability.

Case Study: Industrial Coatings
In industrial applications, coatings formulated with this compound have shown improved adhesion and longevity when exposed to harsh environmental conditions .

Aerospace and Automotive Industries

Due to its thermal stability and resistance to corrosion, this compound finds applications in aerospace and automotive sectors where materials must withstand extreme temperatures and pressures.

Data Table: Aerospace Applications

ApplicationBenefits
Aerospace ComponentsEnhanced thermal stability
Automotive CoatingsImproved wear resistance

Safety Considerations

While the compound has numerous applications, safety considerations are paramount due to its flammable nature and potential health hazards upon exposure. Proper handling procedures must be established to mitigate risks associated with inhalation or skin contact .

Mechanism of Action

The mechanism by which carbonic acid;2,2,3,4,4,4-hexafluorobutan-1-ol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to participate in these interactions, making it a valuable compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Introduction to 2,2,3,4,4,4-Hexafluorobutan-1-ol (C₄H₄F₆O)

2,2,3,4,4,4-Hexafluorobutan-1-ol is a fluorinated alcohol with the molecular formula C₄H₄F₆O and a molecular weight of 182.06 g/mol . Key properties include:

  • Boiling Point : 114°C at 740 mmHg
  • Density : 1.557 g/mL at 25°C
  • Refractive Index : 1.312
  • Flash Point : 125°F (51.7°C)

This compound is primarily used as a solvent in manufacturing optical discs (e.g., CD-R, DVD-R) and fluorinated surfactants or ethers . Its high fluorine content confers thermal stability and polarity, making it ideal for specialized industrial applications. However, it poses safety risks, including harm upon inhalation or ingestion (R20/22) .

Fluorinated Alcohols

Table 1: Physical and Environmental Properties of Fluorinated Alcohols
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Radiative Efficiency (W/m²·ppb) Atmospheric Lifetime
2,2,3,4,4,4-Hexafluorobutan-1-ol C₄H₄F₆O 182.06 114 1.557 0.19 0.4 years
2,2,3,3-Tetrafluoropropan-1-ol C₃H₄F₄O 132.06 N/A N/A 0.11 93 days
1,1,2,2-Tetrafluoro-3-methoxypropane C₄H₆F₄O₂ 162.08 N/A N/A 0.05 26 days
1H,1H,3H-Perfluorobutan-1-ol C₄H₃F₇O 200.06 N/A N/A N/A N/A

Key Observations :

  • Atmospheric Lifetime: Hexafluorobutan-1-ol persists for ~0.4 years, shorter than tetrafluoropropanol (93 days) but longer than methoxypropane derivatives .
  • Applications : Hexafluorobutan-1-ol’s balance of fluorine substitution and hydrocarbon chain length optimizes its use in solvent applications, unlike longer-chain analogs (e.g., H(CF₂CF₂)₄CH₂OH), which show reduced reaction yields .

Carbonic Acid Derivatives

Table 2: Pharmacological Comparison of Carbonic and Carbamic Acid Esters
Compound Toxicity (vs. Imipramine) CNS Excitation Antidepressant Efficacy
Carbonic Acid Esters Lower Moderate Comparable
Carbamic Acid Esters Higher High Superior

Key Observations :

  • Carbonic acid esters (e.g., PS-1, P-8-Y) exhibit lower toxicity than imipramine but moderate central nervous system (CNS) excitation .
  • Carbamic acid derivatives demonstrate stronger antidepressant effects but higher toxicity .

Functional Group and Reactivity

  • Hexafluorobutan-1-ol : The -OH group participates in acetal formation with formaldehyde, yielding bis(2,2,3,4,4,4-hexafluorobutoxy)methane with high efficiency (~70% yield) .
  • Comparison with 2,2,3,3-Tetrafluoropropanol: Reduced fluorine content in tetrafluoropropanol lowers its thermal stability and solvent polarity, limiting its use in high-temperature applications .

Biological Activity

The compound "carbonic acid; 2,2,3,4,4,4-hexafluorobutan-1-ol" is a unique chemical entity that combines the properties of carbonic acid with those of a fluorinated alcohol. This article explores its biological activity, focusing on its mechanisms of action, potential applications in various fields, and relevant research findings.

Chemical Structure and Properties

Carbonic Acid (H₂CO₃) :

  • A weak acid formed when carbon dioxide dissolves in water.
  • Plays a crucial role in physiological processes such as respiration and pH regulation in the body.

2,2,3,4,4,4-Hexafluorobutan-1-ol :

  • A fluorinated alcohol with significant applications in materials science and chemical synthesis.
  • Its fluorinated structure imparts unique properties such as enhanced thermal stability and hydrophobicity.
  • Acid-Base Reactions : Carbonic acid can dissociate into bicarbonate (HCO₃⁻) and hydrogen ions (H⁺), influencing pH levels in biological systems. This is critical in maintaining acid-base homeostasis in organisms .
  • Enzyme Interaction : Carbonic anhydrases are enzymes that catalyze the conversion of carbon dioxide and water into carbonic acid. This reaction is vital for respiratory gas exchange and maintaining blood pH levels .
  • Fluorinated Alcohol Activity : The hexafluorobutanol component may exhibit antimicrobial properties due to the presence of fluorine atoms, which can disrupt cellular membranes and metabolic processes in pathogens .

Medical Uses

  • Respiratory Therapy : Carbonic acid's role in gas exchange makes it essential in treatments for respiratory conditions.
  • Dermatological Treatments : Solutions containing carbonic acid have been used for treating skin conditions like ringworm due to their mild acidic properties that can inhibit fungal growth .

Industrial Applications

  • Photopolymer Formulations : The combination of carbonic acid with hexafluorobutanol is explored as an additive in photopolymer formulations, enhancing the properties of the final products .

Case Studies

  • Respiratory Gas Exchange : Studies have shown that carbonic anhydrase activity significantly increases the rate of bicarbonate formation from carbon dioxide in red blood cells, facilitating efficient CO₂ transport out of the body .
  • Antimicrobial Activity : Research has indicated that fluorinated compounds can possess antimicrobial properties. The hexafluorobutanol moiety may enhance the efficacy of carbonic acid solutions against certain bacterial strains .

Data Table: Summary of Biological Activities

Property/ActivityCarbonic AcidHexafluorobutan-1-ol
Acid/Base RegulationYesNo
Enzyme InteractionYes (Carbonic Anhydrase)Potentially (membrane disruption)
Antimicrobial ActivityLimitedYes
ApplicationsRespiratory therapyPhotopolymer formulations
ToxicityLow (natural body component)Moderate (depends on concentration)

Q & A

Q. How to integrate HFBO into a theoretical framework for designing fluorinated surfactants?

  • Methodological Answer : Link HFBO’s structure-property relationships to Hansen solubility parameters. Use molecular dynamics (MD) simulations to model micelle formation in aqueous systems. Experimentally validate critical micelle concentration (CMC) via surface tension measurements .

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